3-Amino-5-(3-chloro-2-methylphenyl)benzoic acid
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Overview
Description
3-Amino-5-(3-chloro-2-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H12ClNO2. It is a derivative of benzoic acid, where the amino group is positioned at the third carbon, and a 3-chloro-2-methylphenyl group is attached to the fifth carbon. This compound is known for its applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(3-chloro-2-methylphenyl)benzoic acid typically involves the reaction of 3-methylbenzoic acid with N-chlorosuccinimide in the presence of a solvent like dimethylformamide (DMF). The reaction proceeds with high regioselectivity due to the strong electron-donating effect of the amino group, which directs the chlorination to the para position relative to the amino group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The chloro group on the aromatic ring can undergo nucleophilic substitution reactions, such as the Suzuki coupling reaction, to introduce various substituents like aryl or alkyl groups.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Diazotization: The amino group can be diazotized to form diazonium salts, which can further react to introduce various functional groups.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalysts, base (e.g., potassium carbonate), and boronic acids.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Diazotization: Sodium nitrite and hydrochloric acid.
Major Products:
Substituted Aromatics: Products from Suzuki coupling.
Nitro and Amino Derivatives: Products from oxidation and reduction reactions.
Functionalized Aromatics: Products from diazotization and subsequent reactions.
Scientific Research Applications
3-Amino-5-(3-chloro-2-methylphenyl)benzoic acid is widely used in scientific research due to its versatile reactivity and functional groups. Some applications include:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like tolfenamic acid.
Organic Synthesis: Employed in the synthesis of complex organic molecules, including dyes and pigments.
Biological Studies: Investigated for its potential anticancer properties and its role in inhibiting prostaglandin synthesis.
Mechanism of Action
The mechanism of action of 3-Amino-5-(3-chloro-2-methylphenyl)benzoic acid, particularly in its role as an NSAID, involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . Additionally, it interferes with the synthesis of β-amyloid precursor protein, promoting the degradation of an essential transcription factor .
Comparison with Similar Compounds
- 2-Amino-5-chloro-3-methylbenzoic acid
- 3-Methyl-5-chloroanthranilic acid
- N-(3-Chloro-2-methylphenyl)anthranilic acid
Comparison: 3-Amino-5-(3-chloro-2-methylphenyl)benzoic acid is unique due to the specific positioning of the chloro and methyl groups on the aromatic ring, which influences its reactivity and biological activity. Compared to similar compounds, it exhibits distinct regioselectivity in reactions and specific inhibitory effects on cyclooxygenase enzymes .
Properties
IUPAC Name |
3-amino-5-(3-chloro-2-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-8-12(3-2-4-13(8)15)9-5-10(14(17)18)7-11(16)6-9/h2-7H,16H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCAPQDWJGVYFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=CC(=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690261 |
Source
|
Record name | 5-Amino-3'-chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-18-7 |
Source
|
Record name | 5-Amino-3'-chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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